5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile
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Overview
Description
5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzothiazole moiety, a pyrrolidine ring, and a pyridine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole moiety, which is then coupled with a pyrrolidine derivativeCommon reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as ethanol and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzothiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The benzothiazole moiety can bind to proteins and enzymes, modulating their activity. The pyrrolidine and pyridine rings contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share structural similarities with the benzothiazole moiety.
Indole derivatives: Known for their diverse biological activities and structural resemblance to the pyridine ring
Uniqueness
5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile is unique due to its combination of benzothiazole, pyrrolidine, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-22(18-16-4-2-3-5-17(16)26(24,25)21-18)15-8-9-23(12-15)14-7-6-13(10-19)20-11-14/h2-7,11,15H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHYRTATXYSTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=CN=C(C=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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